molecular formula C22H33FN4O3 B4987202 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide

2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide

Cat. No. B4987202
M. Wt: 420.5 g/mol
InChI Key: VAEHWVYETIOGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide is not fully understood. However, it is believed that this compound acts as a modulator of various biological pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This modulation leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and modulate various biological pathways. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide in lab experiments include its potential applications in drug discovery and development, its ability to modulate various biological pathways, and its efficacy in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide. These include the identification of its precise mechanism of action, the development of more efficient synthesis methods, the evaluation of its potential toxicity, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections.

Synthesis Methods

The synthesis of 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide involves the reaction of 3-fluorobenzyl chloride with N-(5-aminopentyl)morpholine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide has been extensively studied for its potential applications in drug discovery and development. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33FN4O3/c23-19-6-4-5-18(15-19)17-27-10-8-25-22(29)20(27)16-21(28)24-7-2-1-3-9-26-11-13-30-14-12-26/h4-6,15,20H,1-3,7-14,16-17H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEHWVYETIOGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCCCCCN2CCOCC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide

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